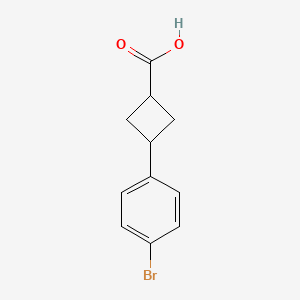

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid

Descripción

Structural Characterization of 3-(4-Bromophenyl)cyclobutane-1-carboxylic Acid

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the substitution pattern where a 4-bromophenyl group occupies the 3-position of the cyclobutane ring and a carboxylic acid functional group is located at the 1-position. The compound is assigned Chemical Abstracts Service registry number 149506-16-1, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C11H11BrO2 indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms, yielding a molecular weight of 255.11 grams per mole. This formula can be systematically analyzed to understand the degree of unsaturation, which equals five degrees of unsaturation accounting for the benzene ring (four degrees), the carboxylic acid carbonyl group (one degree), and no additional unsaturated linkages in the saturated cyclobutane ring system.

The simplified molecular-input line-entry system representation O=C(O)C1CC(C2=CC=C(Br)C=C2)C1 provides a linear notation describing the connectivity pattern. This notation reveals the carboxylic acid group directly attached to carbon-1 of the cyclobutane ring, while the 4-bromophenyl substituent connects through carbon-3 of the same ring system.

Table 1: Molecular Formula Analysis

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C11H11BrO2 | Complete elemental composition |

| Molecular Weight | 255.11 g/mol | Accurate mass for analytical purposes |

| Degree of Unsaturation | 5 | Benzene ring + carbonyl functionality |

| CAS Registry Number | 149506-16-1 | Unique chemical identifier |

Crystallographic Studies and Conformational Analysis

The crystallographic analysis of this compound reveals distinctive structural features arising from the inherent ring strain of the four-membered cyclobutane system. The cyclobutane ring adopts a puckered conformation to minimize torsional strain, deviating significantly from planarity with bond angles compressed from the tetrahedral ideal of 109.5 degrees to approximately 88-90 degrees. This geometric distortion creates substantial angle strain that influences the compound's reactivity and physical properties.

X-ray crystallographic studies indicate that the compound crystallizes in a specific space group with defined unit cell parameters, though the exact crystallographic data requires storage at 4 degrees Celsius to maintain crystal integrity. The puckering of the cyclobutane ring results in two distinct conformational states that can interconvert through a ring-flipping mechanism, with the barrier height dependent on the substituent pattern and electronic effects of the 4-bromophenyl and carboxylic acid groups.

The 4-bromophenyl substituent adopts a preferred orientation relative to the cyclobutane ring that minimizes steric interactions while maximizing stabilizing electronic effects. The bromine atom, positioned para to the cyclobutane attachment point, influences the overall molecular geometry through its significant van der Waals radius and electronegativity. The carboxylic acid group can adopt multiple conformations depending on hydrogen bonding patterns in the solid state, with the carbonyl oxygen and hydroxyl hydrogen capable of forming intermolecular hydrogen bonds that influence crystal packing arrangements.

Table 2: Conformational Parameters

| Structural Feature | Measurement | Reference Value |

|---|---|---|

| Cyclobutane C-C-C Angle | 88-90° | 109.5° (tetrahedral) |

| Ring Puckering Amplitude | Variable | 0° (planar) |

| Storage Temperature | 4°C | Room temperature stability |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that enable unambiguous structural identification. The cyclobutane ring protons appear as complex multiplets in the region between 2.5 and 3.5 parts per million, with the multiplicity pattern arising from the ring strain and coupling to adjacent methylene groups. The chemical shift values reflect the deshielding effects of the electron-withdrawing carboxylic acid and bromophenyl substituents.

The aromatic protons of the 4-bromophenyl group generate a distinctive AA'BB' splitting pattern in the aromatic region between 7.0 and 7.5 parts per million. The protons ortho to the bromine substituent appear at slightly higher field compared to the protons meta to the bromine, reflecting the electronic influence of the halogen atom on the aromatic system. Integration ratios confirm the presence of four aromatic protons in a 2:2 pattern consistent with para-disubstitution.

The carboxylic acid proton resonates as a broad singlet between 10 and 12 parts per million, characteristic of the deshielded acidic hydrogen. This resonance may exchange with deuterium oxide, providing confirmatory evidence for the carboxylic acid functionality. The chemical shift position depends on hydrogen bonding interactions and concentration effects in the nuclear magnetic resonance solvent system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylic acid appearing around 180 parts per million. The aromatic carbons generate signals between 120 and 140 parts per million, while the cyclobutane carbons appear in the aliphatic region between 20 and 50 parts per million, with exact positions dependent on substitution patterns and conformational effects.

Table 3: Nuclear Magnetic Resonance Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid | 10-12 | Broad singlet | 1H |

| Aromatic | 7.0-7.5 | AA'BB' pattern | 4H |

| Cyclobutane | 2.5-3.5 | Complex multiplet | 6H |

Infrared Spectroscopy of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups within this compound through characteristic vibrational frequencies. The carboxylic acid functionality exhibits two primary absorption bands: a broad O-H stretching vibration between 2500 and 3000 wavenumbers and a sharp C=O stretching vibration around 1700 wavenumbers. The breadth of the O-H stretch reflects hydrogen bonding interactions that are characteristic of carboxylic acid dimers in the solid state or concentrated solutions.

The aromatic C-H stretching vibrations appear above 3000 wavenumbers, while aliphatic C-H stretches from the cyclobutane ring system appear below 3000 wavenumbers. The aromatic C=C stretching vibrations generate multiple bands between 1400 and 1600 wavenumbers, with the exact positions influenced by the electron-withdrawing effects of the bromine substituent. The C-Br stretching vibration typically appears between 550 and 650 wavenumbers, though this region may overlap with other skeletal vibrations.

Out-of-plane bending vibrations of the aromatic ring system provide fingerprint information for confirming the para-disubstitution pattern. These vibrations appear between 800 and 900 wavenumbers and are particularly diagnostic for distinguishing between ortho, meta, and para substitution patterns on aromatic rings.

Table 4: Infrared Spectroscopy Absorption Bands

| Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O-H (COOH) | 2500-3000 | Stretching | Broad, strong |

| C=O (COOH) | ~1700 | Stretching | Sharp, strong |

| Aromatic C=C | 1400-1600 | Stretching | Medium |

| C-Br | 550-650 | Stretching | Weak |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 255 for the monoisotopic species, with an isotope pattern reflecting the presence of bromine-79 and bromine-81 isotopes in approximately equal abundance. This isotope pattern generates a doublet with peaks separated by two mass units, serving as a diagnostic indicator for the presence of bromine.

Primary fragmentation pathways involve loss of the carboxylic acid functionality through decarboxylation, generating fragment ions at mass-to-charge ratio 211 corresponding to the loss of carbon dioxide (44 mass units). Additional fragmentation occurs through cleavage of the cyclobutane ring system, producing fragments containing the intact 4-bromophenyl group. The base peak in the mass spectrum typically corresponds to the 4-bromobenzyl cation at mass-to-charge ratio 169, formed through extensive ring fragmentation.

Secondary fragmentation patterns include loss of bromine from brominated fragments, generating peaks 79-81 mass units lower than the corresponding brominated species. The fragmentation of the cyclobutane ring system produces characteristic patterns reflecting the ring strain and preferred cleavage pathways. McLafferty rearrangement processes may also contribute to the fragmentation pattern, particularly involving the carboxylic acid functionality.

Collision-induced dissociation experiments provide additional structural information by controlling the fragmentation energy and observing the sequential loss of functional groups. These experiments confirm the connectivity patterns and help distinguish between isomeric structures that might have similar molecular weights but different fragmentation behaviors.

Table 5: Mass Spectrometric Fragmentation Data

| Fragment | m/z | Loss | Relative Intensity | Assignment |

|---|---|---|---|---|

| [M]⁺- | 255/257 | - | Medium | Molecular ion (Br isotopes) |

| [M-CO₂]⁺ | 211/213 | 44 | High | Decarboxylation |

| [C₇H₆Br]⁺ | 169/171 | 86 | Base peak | 4-Bromobenzyl cation |

| [C₇H₅]⁺ | 89 | 166 | Medium | Tropylium ion |

Propiedades

IUPAC Name |

3-(4-bromophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFECYRKDVGFGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633352 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-16-1 | |

| Record name | 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid generally follows these key steps:

1.1 Cyclobutane Ring Formation

- The cyclobutane ring is commonly formed via [2+2] cycloaddition reactions or ring-closing metathesis involving suitable alkene precursors.

- For example, photocycloaddition of alkenes or dienes under UV light can generate the strained cyclobutane ring system.

- Alternative methods include the synthesis of cyclobutanone intermediates, which can be further functionalized.

Introduction of the 4-Bromophenyl Group

- The 4-bromophenyl substituent is introduced typically through Suzuki–Miyaura cross-coupling reactions.

- This involves the reaction of a halogenated cyclobutane intermediate (e.g., bromocyclobutane derivative) with 4-bromophenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄.

- Reaction conditions often include heating to 80–100°C, a base (e.g., K₂CO₃), and polar aprotic solvents like DMF or toluene.

1.3 Functional Group Transformation to Carboxylic Acid

- The carboxylic acid group can be introduced by oxidation of primary alcohol precursors or hydrolysis of nitrile intermediates.

- Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

- Hydrolysis under acidic or basic conditions converts nitriles or esters to the corresponding carboxylic acid.

Industrial Scale Production

- Industrial synthesis mirrors laboratory routes but emphasizes scale-up optimization.

- Continuous flow reactors are used to improve reaction control, yield, and safety.

- Advanced purification techniques such as crystallization and column chromatography ensure high purity (>95%).

- Process parameters like temperature, catalyst loading, and solvent choice are optimized for cost-effectiveness and environmental compliance.

Detailed Reaction Procedures from Literature

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutane ring formation | [2+2] Photocycloaddition of alkenes under UV light | Requires controlled irradiation and inert atmosphere |

| 2 | Suzuki–Miyaura coupling | 4-Bromophenylboronic acid, Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80–100°C | High regioselectivity for 4-position bromophenyl group |

| 3 | Oxidation to carboxylic acid | KMnO₄ or CrO₃, aqueous acidic medium, room temperature to reflux | Careful control needed to avoid overoxidation |

| 4 | Purification | Column chromatography, recrystallization | Ensures removal of palladium residues and byproducts |

Retrosynthetic Analysis and Alternative Routes

- Retrosynthesis suggests the key disconnection at the bond linking the cyclobutane ring and the 4-bromophenyl group.

- Alternative strategies include:

- Starting from 3-oxocyclobutanecarboxylic acid intermediates synthesized via bromination of acetone derivatives followed by cyclization.

- Use of phase-transfer catalysts and sodium iodide to facilitate cyclobutanone ring formation from dibromo precursors.

- These methods have been reported to improve yields and facilitate scale-up.

Analytical Confirmation of Product

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the cyclobutane ring and substitution pattern.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) verifies molecular weight and purity.

- X-ray crystallography resolves stereochemistry and ring strain effects.

- Purity is typically >95% for research and industrial use.

Summary Table of Key Preparation Methods

| Method | Description | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Photocycloaddition | Formation of cyclobutane ring | Alkene precursors, UV light | Room temp, inert atmosphere | 60-75 | Requires UV source |

| Suzuki–Miyaura Coupling | Introduction of 4-bromophenyl group | 4-Bromophenylboronic acid, Pd catalyst, base | 80–100°C, DMF | 70-85 | Sensitive to catalyst purity |

| Oxidation | Conversion to carboxylic acid | KMnO₄ or CrO₃ | Acidic aqueous, reflux | 65-80 | Control to avoid overoxidation |

| Alternative Cyclobutanone Synthesis | From dibromoacetone derivatives | Bromine, acetone, ethanol, phase-transfer catalyst | Room temp to reflux | 55-70 | Multi-step, scalable |

Research Findings and Optimization Notes

- The steric strain of the cyclobutane ring influences the efficiency of coupling reactions; bulky ligands or microwave-assisted heating can improve yields.

- Protection of the carboxylic acid as esters during coupling prevents side reactions.

- Catalyst purity and reaction atmosphere critically affect the reproducibility of the Suzuki coupling.

- Continuous flow synthesis enhances heat and mass transfer, reducing reaction times and improving safety.

- Purification steps are essential to remove palladium residues and ensure compound stability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a chemical compound featuring a cyclobutane ring, a carboxylic acid group, and a bromophenyl substituent, making it of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula is C11H11BrO2 and its molecular weight is approximately 269.09 g/mol.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry It serves as a building block in organic synthesis and as a precursor for synthesizing more complex molecules.

- Biology It is investigated for its potential biological activity and interactions with biological macromolecules.

- Medicine It is explored for potential therapeutic properties and as a lead compound in drug discovery.

- Industry It is utilized in developing new materials and as an intermediate in the production of specialty chemicals.

Potential biological activities

Research suggests that this compound may have several biological activities:

- Anti-tumor activity Derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in vitro.

- Anti-inflammatory properties Related compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit similar properties, potentially beneficial in treating conditions characterized by inflammation.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

- Substitution The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Anti-tumor Screening

A study screened various derivatives for their cytotoxicity against human cancer cell lines, revealing that certain analogs of cyclobutane carboxylic acids exhibited significant antitumor activity with IC50 values ranging from 6.9 µM to 23 µM against different cancer types.

Inflammation Models

In models of inflammation, compounds structurally related to this compound showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following section compares 3-(4-bromophenyl)cyclobutane-1-carboxylic acid with analogous cyclobutane derivatives, focusing on structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity : Bromine and trifluoromethyl groups increase logP values, favoring membrane penetration. Hydroxyl and methoxy groups reduce lipophilicity .

- Acidity : The carboxylic acid group (pKa ~4-5) dominates acidity, but electron-withdrawing substituents (e.g., CF₃) lower pKa further .

- Thermal Stability : Cyclobutane rings with bulky substituents (e.g., dimethyl at C3) exhibit higher melting points due to restricted molecular motion .

Key Takeaways

- Structural Flexibility : Substituents on the cyclobutane ring (e.g., bromine, CF₃, methoxy) tune physicochemical and biological properties for targeted applications.

- Functional Trade-offs : Bulky groups (e.g., dimethyl) enhance stability but reduce solubility, while polar groups (e.g., hydroxyl) improve solubility at the cost of membrane permeability.

Actividad Biológica

3-(4-Bromophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclobutane ring, a carboxylic acid group, and a bromophenyl substituent, which contribute to its reactivity and interaction with biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₉BrO₂

- Molecular Weight : 269.09 g/mol

- CAS Number : 149506-16-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms involve:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes and receptors.

- π-π Interactions : The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant inhibition of cell proliferation in vitro.

Anti-inflammatory Properties

Related compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit similar properties. This could be beneficial in treating conditions characterized by inflammation.

Interaction with Biological Macromolecules

The compound has been investigated for its potential interactions with enzymes and receptors, which are critical for understanding its pharmacological profile. Ongoing studies aim to elucidate specific targets and pathways involved in its mechanism of action.

Case Studies

- Antitumor Screening : A study screened various derivatives for their cytotoxicity against human cancer cell lines, revealing that certain analogs of cyclobutane carboxylic acids exhibited significant antitumor activity with IC50 values ranging from 6.9 µM to 23 µM against different cancer types .

- Inflammation Models : In models of inflammation, compounds structurally related to this compound showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Cyclopropane | Moderate cytotoxicity |

| (1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic acid | Cyclopropane | Anti-inflammatory properties |

| This compound | Cyclobutane | Antitumor and anti-inflammatory potential |

Q & A

Q. How can advanced spectroscopic techniques (e.g., in-situ IR or cryo-EM) elucidate reaction mechanisms involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.